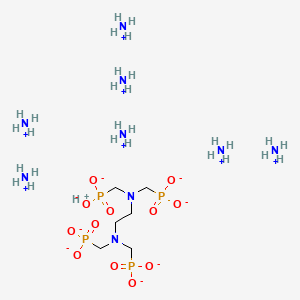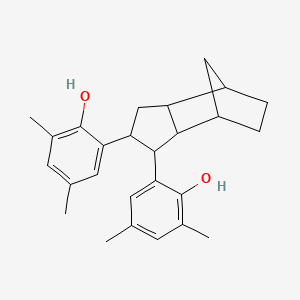
2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) is an organic compound with the molecular formula C26H32O2. It is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenediyl core and two xylenol groups. This compound is used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) typically involves the reaction of octahydro-4,7-methano-1H-indene with xylenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The xylenol groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclodecane dimethanol dimethacrylate
- Octahydro-4,7-methano-1H-indene derivatives
Uniqueness
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
93920-18-4 |
|---|---|
Formule moléculaire |
C26H32O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-[3-(2-hydroxy-3,5-dimethylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H32O2/c1-13-7-15(3)25(27)21(9-13)20-12-19-17-5-6-18(11-17)23(19)24(20)22-10-14(2)8-16(4)26(22)28/h7-10,17-20,23-24,27-28H,5-6,11-12H2,1-4H3 |
Clé InChI |
AJYZDMPJXLEGMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C2CC3C4CCC(C4)C3C2C5=CC(=CC(=C5O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


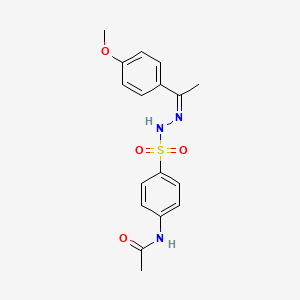


![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)

![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)

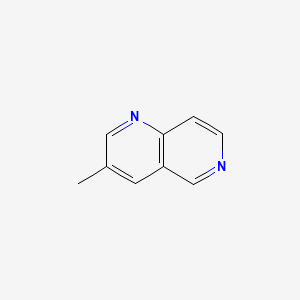
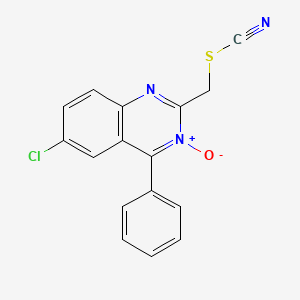
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)

